N-butyl-4-(2-pyrimidinyloxy)benzamide
Description
N-butyl-4-(2-pyrimidinyloxy)benzamide is a benzamide derivative characterized by a butyl chain attached to the benzamide nitrogen and a pyrimidinyloxy group at the para position of the benzene ring.
Properties
IUPAC Name |
N-butyl-4-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-3-9-16-14(19)12-5-7-13(8-6-12)20-15-17-10-4-11-18-15/h4-8,10-11H,2-3,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJFWDPGDXPBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Substituent Effects on Molecular Properties
- N-butyl-4-tert-butylbenzamide (): Molecular formula: C₁₅H₂₃NO; average mass: 233.354. Contrasts with the pyrimidinyloxy group in the target compound, which may increase polarity due to the oxygen atom and aromatic nitrogen atoms in the pyrimidine ring .
- 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (): Molecular formula: C₂₁H₂₁BrN₄O₅; molecular weight: 489.32. The bromine atom and trimethoxyphenylamino substituents add steric bulk and electron-withdrawing effects, which could influence reactivity and binding affinity.
Table 1: Key Structural and Physicochemical Parameters
Tubulin Binding and Anticancer Potential
- Trimethoxyphenyl-Benzamide Derivatives (): Compound 16b (3,4,5-trimethoxyphenyl moiety) exhibited high tubulin binding affinity, while the chloro derivative 16d showed enhanced activity over non-halogenated analogs. Comparison: The pyrimidinyloxy group in the target compound may mimic the trimethoxyphenyl’s role in π-π stacking or hydrogen bonding with tubulin, though halogenation (e.g., bromine in ) could further modulate potency .
P2X7 Receptor Antagonism
Antioxidant Activity
- N-(Anilinocarbonothioyl) Benzamide Derivatives (): Hydroxyl and methoxy substituents (e.g., A8, H10) conferred 86–87% inhibition in antioxidant assays. The pyrimidinyloxy group’s ether linkage may offer less direct radical-scavenging capacity compared to phenolic -OH groups .
Key Research Findings and Trends
Substituent Position Matters : Halogen placement (ortho vs. para) in benzamide derivatives significantly impacts DNA-cleaving activity (). The para-positioned pyrimidinyloxy group in the target compound may favor specific spatial interactions .
Lipophilicity and Activity : and highlight that increased lipophilicity (e.g., N-benzyl or halogenated groups) correlates with enhanced hyaluronidase inhibition or antioxidant effects. The N-butyl group in the target compound may balance solubility and membrane penetration .
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